
1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline
説明
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives often involves multi-step reactions, including acylation, cyclization, and reduction processes. For instance, the synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride was achieved through acylation, Bischler-Napieralski reaction, and reduction, followed by salt formation with muriatic acid . Similarly, the synthesis of other tetrahydroquinoline derivatives, such as those labeled with 14C, involves complex synthetic routes that may include the introduction of various functional groups . These methods could potentially be adapted for the synthesis of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline.
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives is often characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For example, the crystal structure of a novel quinolinone derivative was studied by X-ray crystallography, and its molecular geometry was analyzed using density functional theory (DFT) . These techniques could be employed to determine the molecular structure of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline and to understand its conformational and electronic properties.
Chemical Reactions Analysis
Tetrahydroquinoline derivatives can undergo various chemical reactions, including nucleophilic addition, arylation, and annulation reactions. The DDQ-mediated sp3 C-H bond arylation of tetrahydroisoquinolines is an example of how these compounds can be functionalized under mild conditions . Additionally, the transformation of isoquinolines under Vilsmeier-Haack conditions demonstrates the reactivity of these compounds towards chlorination and decyanation . These reactions could be relevant for further functionalization of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and reactivity. For example, the introduction of an N-methyl group in dopamine D-1 antagonists based on tetrahydroisoquinoline scaffolds can enhance potency . Theoretical calculations, such as those performed for the novel quinolinone derivative, can provide insights into the thermodynamic properties and reactivity descriptors of these molecules . These analyses would be essential for understanding the behavior of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline in various environments and its potential applications.
科学的研究の応用
Synthesis and Biological Activity
1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline and its derivatives are involved in diverse chemical syntheses and biological activities. For instance, the synthesis of novel compounds with potential biological activity employs a series of reactions including acylation, cyclization, and substitution to create compounds with herbicidal activity, as demonstrated in the study by Wei Deng-che (Deng-che, 2013). Similarly, the Lewis acid-catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates facilitates the selective preparation of tetrahydroquinoline derivatives, highlighting the compound's role in synthetic chemistry (Lu & Shi, 2007).
Medicinal Chemistry and Pharmacology
In medicinal chemistry, 1,2,3,4-tetrahydroquinoline derivatives are recognized for their significant pharmacological activities. These compounds serve as crucial intermediates in the development of cardiovascular drugs and dyes. Various synthetic methods have been explored for these derivatives, underscoring their importance in drug synthesis and application (Guobao, 2012). The multifunctional emissive material based on 1-phenyl-1,2,3,4-tetrahydroquinoline illustrates the compound's potential in materials science, offering prospects for electronic and optical applications (Malinauskas et al., 2009).
Anticancer Applications
The exploration of 1,2,3,4-tetrahydroquinoline derivatives as anticancer agents has led to the identification of novel compounds with potent cytotoxicity. Research by Redda, Gangapuram, and Ardley presents the synthesis of substituted tetrahydroisoquinolines showing promising anticancer activity, thereby highlighting the therapeutic potential of these derivatives (Redda, Gangapuram, & Ardley, 2010).
Safety and Hazards
The safety data sheet for 3-chloropropanoyl chloride, a related compound, indicates that it is combustible, may be corrosive to metals, harmful if swallowed, causes severe skin burns and eye damage, and is fatal if inhaled . It is recommended to handle this compound with appropriate protective equipment and to avoid release to the environment .
作用機序
Target of Action
It’s known that the compound contains a 3-chloropropionyl group , which is capable of acylation
Mode of Action
In this case, the 3-chloropropionyl group could potentially bind to nucleophilic sites on target proteins or enzymes, thereby modifying their function .
Action Environment
The action, efficacy, and stability of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline can be influenced by various environmental factors. These may include pH, temperature, the presence of other molecules, and the specific characteristics of the biological environment where the compound is active. For instance, the compound’s reactivity and stability might be affected by the pH of the environment .
特性
IUPAC Name |
3-chloro-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-8-7-12(15)14-9-3-5-10-4-1-2-6-11(10)14/h1-2,4,6H,3,5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUVQWRFSPZHGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90979736 | |
| Record name | 3-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90979736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline | |
CAS RN |
91494-44-9, 6351-45-7 | |
| Record name | 3-Chloro-1-(3,4-dihydro-1(2H)-quinolinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91494-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90979736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



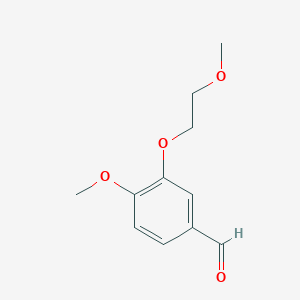
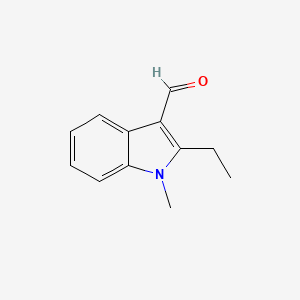
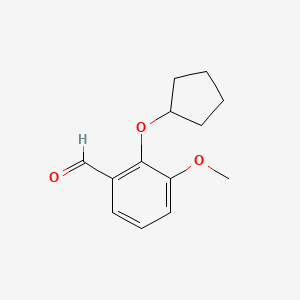
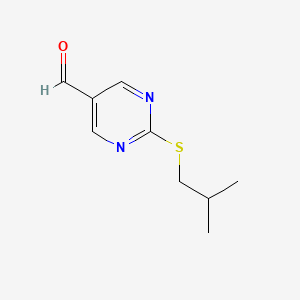



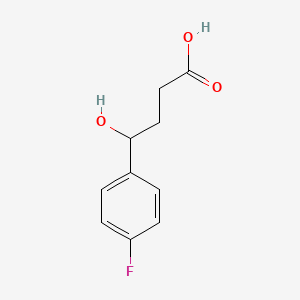

![4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1309062.png)
![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1309064.png)
![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309067.png)

